ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
Description
Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a thieno[3,4-c]pyrrole core substituted with a 4-chlorophenyl group and a sulfone moiety (2,2-dioxido). The ethyl oxoacetate side chain introduces additional reactivity and polarity, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-2,2-dioxo-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-2-24-16(21)15(20)18-14-13-9-25(22,23)8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFROWKKZRJQILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=CN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrrole core substituted with a 4-chlorophenyl group and an ethyl ester moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds in the thienopyrrole class have demonstrated significant antioxidant properties. For instance, thienopyrazole derivatives were shown to protect erythrocytes from oxidative damage caused by toxins like 4-nonylphenol .
- Antimicrobial Effects : Research has indicated that related thienopyrrole compounds possess antimicrobial activity against various pathogens. The structural features of these compounds contribute to their effectiveness against bacteria and fungi .
- Anti-inflammatory Properties : Some derivatives have been explored for their potential to inhibit inflammatory pathways. Thienopyrazole compounds have been reported to selectively inhibit phosphodiesterase enzymes involved in inflammatory processes .
Antioxidant Activity
A study assessed the antioxidant potential of thienopyrazole compounds using erythrocyte alterations as biological indicators. The results showed a significant reduction in erythrocyte malformations when treated with these compounds compared to controls exposed to oxidative stress .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole | 12 ± 1.03 |
Antimicrobial Activity
Another study focused on the synthesis and evaluation of various thieno[3,4-c]pyrrole derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Thieno[3,4-c]pyrrole A | 32 | E. coli, P. aeruginosa |
| Thieno[3,4-c]pyrrole B | 16 | K. pneumoniae |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of these compounds.
Anti-inflammatory Effects
A series of experiments demonstrated that certain thienopyrazole derivatives could significantly reduce markers of inflammation in vitro and in vivo models. These compounds were effective in modulating cytokine levels associated with inflammatory responses, indicating their potential as therapeutic agents for inflammatory diseases .
Case Studies
- Case Study on Erythrocyte Protection : In a controlled experiment involving African catfish (Clarias gariepinus), thienopyrazole derivatives were administered following exposure to environmental toxins. Results indicated a marked decrease in oxidative stress markers and improved erythrocyte integrity compared to untreated groups .
- Clinical Relevance : A patent application highlighted the therapeutic potential of similar compounds for treating metabolic disorders such as diabetes due to their ability to modulate lipid profiles and reduce hyperlipidemia in animal models .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrroles exhibit promising anticancer properties. Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively target specific cancer pathways, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. This property positions it as a potential lead compound for the development of new antimicrobial agents .
Synthesis and Derivatives
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization steps. A common approach includes the reaction of thieno[3,4-c]pyrrole derivatives with ethyl oxoacetate under controlled conditions to yield the desired product .
Derivatives and Modifications
Modifications of this compound can enhance its biological activity or alter its pharmacokinetic properties. For example, substituting different aromatic groups or altering the dioxido moiety can lead to derivatives with improved efficacy or reduced toxicity profiles .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key functional groups or heterocyclic frameworks.
Structural Analogues and Their Properties
Key Differences and Implications
Core Heterocycle: The target compound’s thieno[3,4-c]pyrrole core is distinct from quinazolinones (e.g., ) or pyridine derivatives (e.g., ). Thienopyrroles are electron-deficient systems, enhancing electrophilic reactivity compared to aromatic quinazolinones. The sulfone group (2,2-dioxido) in the target compound increases polarity and metabolic stability relative to thioether-containing analogs (e.g., ) .
Ethyl oxoacetate in the target compound and introduces ester functionality, facilitating hydrolysis to carboxylic acids under physiological conditions .
Biological Relevance: Quinazolinone derivatives (e.g., ) are known for anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit enzymes like thymidylate synthase.
Research Findings and Methodological Insights
While direct experimental data for the target compound are sparse, structural analysis tools referenced in the evidence provide frameworks for hypothesis generation:
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, suggesting that crystallographic studies of the target compound could elucidate its conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
